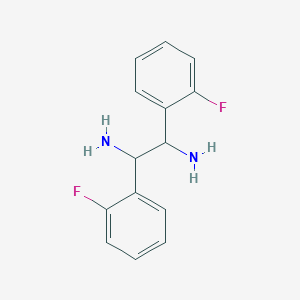

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine

Description

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine is an ethylenediamine derivative featuring two 2-fluorophenyl substituents on adjacent carbon atoms. Its molecular formula is C₁₄H₁₄F₂N₂, with a molecular weight of 248.27 g/mol.

Properties

Molecular Formula |

C14H14F2N2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1,2-bis(2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H14F2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2 |

InChI Key |

HBSXDFSJTIINEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)N)N)F |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis Methods

Schiff Base Condensation and Reduction

The most widely reported method for synthesizing 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine involves a two-step process: Schiff base formation followed by reduction .

Step 1: Schiff Base Formation

2-Fluorobenzaldehyde reacts with ethylenediamine in a 2:1 molar ratio under reflux conditions in anhydrous methanol or tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition-elimination, forming the intermediate N,N’-bis[(2-fluorophenyl)methylene]-1,2-ethanediamine (Schiff base).

Reaction Conditions :

- Solvent: THF or methanol

- Temperature: Reflux (65–70°C for THF; 60–65°C for methanol)

- Duration: 12–24 hours

- Yield: 70–85%

Step 2: Reduction of the Schiff Base

The Schiff base is reduced to the target diamine using borane tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄). BH₃·THF is preferred due to its selectivity and milder conditions.

Reduction Protocol :

- Reagent: BH₃·THF (5–9 equivalents per Schiff base)

- Temperature: 0–10°C initially, then warmed to 45–70°C

- Duration: 4–6 hours

- Workup: Quenching with methanol, followed by solvent removal under reduced pressure

- Yield: 80–83%

Mechanistic Insight :

BH₃·THF donates hydride ions to the electrophilic imine carbon, forming a boron-nitrogen intermediate. Subsequent protonolysis yields the primary amine.

Catalytic Hydrogenation

An alternative one-step method employs palladium on carbon (Pd/C) under hydrogen gas (H₂) to simultaneously facilitate Schiff base formation and reduction.

Procedure :

- Substrates: 2-Fluorobenzaldehyde (2 equivalents) and ethylenediamine (1 equivalent)

- Catalyst: 10% Pd/C (5–10 wt%)

- Solvent: Ethanol or methanol

- Pressure: H₂ atmosphere (1–3 bar)

- Temperature: Room temperature to 50°C

- Duration: 12–24 hours

- Yield: 70–75%

Advantages :

- Eliminates the need for isolating the Schiff base intermediate

- Scalable for larger batches

Limitations :

- Requires specialized equipment for hydrogenation

- Risk of over-reduction or catalyst poisoning

Alternative Reducing Agents

Sodium borohydride (NaBH₄) and cyanoborohydride (NaBH₃CN) have been explored for selective imine reduction, though with lower efficiency:

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0–25°C | 50–55 | Moderate |

| NaBH₃CN | THF | 25°C | 60–65 | High |

NaBH₃CN operates via a different mechanism, transferring hydrides directly to protonated imines without attacking ester or nitrile groups.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety while avoiding hazardous reagents like gaseous hydrogen fluoride (HF). A patented approach optimizes the process as follows:

Key Steps :

- Fluorination : Diethyl malonate is fluorinated using potassium fluoride (KF) in acetonitrile.

- Amidation : The fluorinated intermediate is treated with aqueous ammonia to form 2,2-difluoro-1,3-malonamide.

- Reduction : BH₃·THF reduces the malonamide to this compound in THF at 45–70°C.

Process Advantages :

Reaction Mechanisms and Optimization

Schiff Base Formation Kinetics

The rate of Schiff base formation is influenced by:

Comparative Analysis of Synthesis Methods

| Parameter | Schiff Base + BH₃·THF | Catalytic Hydrogenation | Industrial Process |

|---|---|---|---|

| Yield (%) | 80–83 | 70–75 | 82–85 |

| Purity (%) | ≥98 | ≥95 | ≥99 |

| Scalability | Moderate | High | High |

| Safety Concerns | BH₃·THF flammability | H₂ explosion risk | Low |

| Cost | High | Moderate | Low |

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The primary amine groups undergo alkylation and nucleophilic substitution under specific conditions. For example:

-

N-Methylation : Reaction with methyl iodide or dimethyl sulfate in basic media yields N,N,N′,N′-tetramethyl derivatives.

-

Thioether Formation : Treatment with tert-butylthiol and sodium hydride (NaH) produces thioether-functionalized derivatives (e.g., N¹,N²-bis(2-(tert-butylthio)phenyl)-N¹,N²-dimethylethane-1,2-diamine) via nucleophilic aromatic substitution .

Key Reaction Conditions

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| NaH, tert-butylthiol | Thioether derivative | 90% | |

| 1,2-Dibromoethane | N,N,N′,N′-Tetramethyl derivative | 41.4% |

Acid-Base Reactions and Salt Formation

The amine groups readily react with acids to form stable salts:

-

Dihydrochloride Salt Formation : Treatment with HCl produces the water-soluble dihydrochloride salt, facilitating purification and biological testing .

Salt Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 200°C (decomposes) | |

| Solubility | >10 mg/mL in water |

Oxidation Reactions

Oxidation of the vicinal diamine to a diketone is inferred from the existence of 1,2-bis(2-fluorophenyl)ethane-1,2-dione (CAS 573-43-3) . Typical oxidizing agents include:

-

KMnO₄/H₂SO₄ : Converts amines to ketones under acidic conditions.

-

O₂/Catalysts : Aerobic oxidation using transition-metal catalysts.

Oxidation Product

| Starting Material | Product | Molecular Weight | Reference |

|---|---|---|---|

| 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine | 1,2-Bis(2-fluorophenyl)ethane-1,2-dione | 246.21 g/mol |

Fragmentation Under Analytical Conditions

Chemical ionization mass spectrometry (CI-MS) reveals gas-phase fragmentation pathways:

-

α-Cleavage : The C(1)–C(2) bond breaks, generating benzylidene dialkyliminium ions (base peak at m/z 352) .

-

Amine Elimination : Sequential loss of alkylamine groups forms cyclic aziridinium ions .

Fragmentation Pattern

| Fragment Ion | m/z | Abundance | Reference |

|---|---|---|---|

| [M – NR₁R₂]⁺ | 254 | High | |

| Benzylidene iminium ion | 352 | Base peak |

Comparative Reactivity with Analogues

The 2-fluorophenyl substituent enhances electronic effects compared to non-fluorinated or 4-fluorophenyl variants:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| (1R,2R)-1,2-Bis(4-fluorophenyl)ethylenediamine | Lower steric hindrance, faster metalation | |

| 1,2-Diphenylethylenediamine | Reduced electrophilicity, slower oxidation |

The chemical versatility of this compound stems from its fluorinated aromatic rings and bidentate amine structure, enabling diverse transformations critical for pharmaceutical and materials development. Further studies on enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine is an organic compound featuring two fluorophenyl groups attached to an ethanediamine backbone. This compound has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent in various medical conditions. Studies on the P 388 D1 cell line show that platinum(II) complexes of 1,2-Bis(2-fluorophenyl)ethylenediamine exhibit comparable activity on cell number and 3H-thymidine incorporation, irrespective of the fluorine atom's position . These complexes, diaqua[1,2-bis(~fluorophenyl~thylenedi~ine]platinum(II) sulfates, also demonstrated tumor-inhibiting properties .

Industry

Due to its unique chemical properties, this compound is utilized in developing advanced materials like polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural Comparisons: Substituent Position and Halogen Effects

The position of fluorine substituents (ortho vs. para) and the choice of halogen (F, Cl) significantly alter molecular properties. Key analogs include:

Table 1: Structural Comparison of Fluorophenyl and Halogenated Analogs

- Ortho vs. Para Fluorination: The ortho-fluorine in the target compound introduces steric hindrance and electronic effects distinct from the para-fluoro analog .

- Halogen Effects : Chlorine (Cl) increases molecular weight and polarizability compared to fluorine (F), which may enhance lipophilicity and alter antimicrobial activity .

Electronic and Steric Effects

Substituents modulate electronic properties and steric bulk:

Table 2: Electronic Effects of Substituents

- Fluorine vs. Methyl groups, though electron-donating, introduce steric bulk that may hinder molecular interactions .

Table 3: Antimicrobial Activity of Ethylenediamine Derivatives

Stereochemical Considerations

Chiral ethylenediamine derivatives are critical in asymmetric catalysis:

- The (1R,2R)-configuration in 1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride enables enantioselective applications, such as ligand design for metal-catalyzed reactions .

- Stereochemistry influences molecular recognition; for example, (1R,2R)-1,2-Bis(2-methylphenyl)-1,2-ethanediamine is used in nickel-catalyzed cross-couplings .

Biological Activity

1,2-Bis(2-fluorophenyl)-1,2-ethanediamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : CHFN

The compound features two fluorinated phenyl groups attached to a central ethane backbone with amine functional groups at both ends. The presence of fluorine enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to significant alterations in metabolic pathways.

- Receptor Modulation : It also interacts with various receptors, influencing signaling pathways that are crucial for cellular function.

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular:

- Inhibition of Bacterial Growth : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 10 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Tumor Cell Line Studies : In vitro studies using the P388 D1 leukemia cell line showed that complexes formed with this compound exhibited cytotoxic effects comparable to cisplatin. Specifically, the R,R/S,S configurations demonstrated tenfold higher activity than cisplatin in tumor colony-forming assays .

Data Table: Biological Activity Summary

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Bacterial Resistance : Investigations into the efficacy against antibiotic-resistant strains demonstrated that this compound could serve as a lead structure for developing new antimicrobial agents .

- Cytotoxicity in Cancer Models : Research comparing this compound's platinum complexes indicated enhanced activity against cisplatin-resistant tumor models. The results suggest that modifications to the fluorinated phenyl groups could optimize therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated aromatic aldehydes and ethylenediamine derivatives. A typical approach involves:

Precursor preparation : React 2-fluorobenzaldehyde with ethylenediamine in a 2:1 molar ratio under reflux in ethanol.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the intermediate Schiff base to the diamine.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

Optimization strategies :

- Temperature control : Maintain reflux at 80°C to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.

- Catalyst use : Additives like acetic acid can improve Schiff base formation kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm) and ethylenediamine backbone signals (δ 2.5–3.5 ppm).

- ¹⁹F NMR : Verify fluorine substitution patterns (singlet for para-fluorine, doublet for ortho/meta positions).

- Mass spectrometry (ESI-TOF) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 277.1).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial activity of this compound derivatives, and what statistical methods are appropriate for analyzing dose-response data?

- Methodological Answer :

- Assay design :

Microbial strains : Test against gram-positive (Staphylococcus aureus) and gram-negative (Salmonella enterica) bacteria.

Dose range : Prepare serial dilutions (1–500 μM) in 0.1 M HCl (to enhance solubility).

Exposure time : Standardize to 15–60 minutes for acute toxicity assessment.

- Data analysis :

- Calculate LC₅₀ (lethal concentration for 50% cell death) using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare activity across derivatives.

- Key considerations :

- Solubility impacts bioactivity; use solubility-enhancing agents (e.g., DMSO ≤1%) without altering toxicity .

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular structure of this compound using software like SHELXL?

- Methodological Answer :

- Data refinement :

Initial model : Build using SHELXS for phase determination.

Parameter adjustment : Optimize thermal displacement parameters (ADPs) and occupancy factors for disordered fluorine atoms.

Twinned data : Use the TWIN/BASF commands in SHELXL to model twin domains.

- Validation tools :

- Check R-factor convergence (target < 0.05 for high-resolution data).

- Analyze difference electron density maps to identify missing hydrogen bonds or solvent molecules.

- Contradiction resolution :

- Cross-validate with spectroscopic data (e.g., NMR) to confirm bond lengths and angles.

- Reference ionic radii tables (e.g., Shannon radii) to assess steric effects of fluorine substituents .

Q. How does the introduction of fluorine substituents influence the electronic and steric properties of this compound, and what experimental approaches can quantify these effects?

- Methodological Answer :

- Electronic effects :

- DFT calculations : Use Gaussian09 to compute electrostatic potential maps, revealing electron-withdrawing effects of fluorine.

- NMR chemical shifts : Compare ¹H shifts in fluorinated vs. non-fluorinated analogs to assess deshielding.

- Steric effects :

- X-ray crystallography : Measure dihedral angles between phenyl rings and the ethanediamine backbone.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) using CrystalExplorer.

- Table : Key structural parameters from crystallographic studies

| Parameter | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| C-F bond length (Å) | 1.34 ± 0.02 | N/A |

| Dihedral angle (°) | 85.3 | 72.1 |

| Intermolecular F⋯H (Å) | 2.41 | N/A |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated ethanediamine derivatives across studies?

- Methodological Answer :

- Root-cause analysis :

Stereochemical variability : Confirm enantiopurity via chiral HPLC or circular dichroism (CD).

Purity assessment : Re-analyze compounds using LC-MS to rule out impurities (>98% purity required).

Assay conditions : Standardize protocols (e.g., pH, temperature, microbial strain viability).

- Case study :

- In N,N′-Bis(2-hydroxybenzyl) derivatives, brominated analogs showed 10× higher activity than chlorinated ones due to enhanced lipophilicity .

- Recommendations :

- Publish raw data (e.g., NMR spectra, crystal coordinates) for reproducibility.

- Use meta-analysis to reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.